![molecular formula C14H21NO2 B4713725 tert-butyl (2-isopropylphenyl)carbamate](/img/structure/B4713725.png)
tert-butyl (2-isopropylphenyl)carbamate
Overview
Description
Tert-butyl (2-isopropylphenyl)carbamate, also known as tBoc, is a chemical compound commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound is widely used in the pharmaceutical industry as a protective group for amino acids and peptides.
Mechanism of Action
Tert-butyl (2-isopropylphenyl)carbamate works by reacting with the amine group of the amino acid or peptide to form a stable carbamate linkage. This protects the amine group from unwanted reactions during chemical reactions. The tert-butyl group is easily removed by treatment with an acid such as trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine group.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the human body. It is widely used in the pharmaceutical industry as a protective group for amino acids and peptides, but is not used as a drug or medication.
Advantages and Limitations for Lab Experiments
Tert-butyl (2-isopropylphenyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also easily removed by treatment with an acid, which makes it a useful protecting group for amino acids and peptides. However, there are also some limitations to the use of this compound. It can be difficult to remove the protecting group completely, which can lead to unwanted side reactions. It is also not suitable for use with certain amino acids or peptides that are sensitive to acid.
Future Directions
There are several future directions for the use of tert-butyl (2-isopropylphenyl)carbamate in scientific research. One area of interest is the development of new protecting groups that are more efficient and selective than this compound. Another area of interest is the use of this compound in the synthesis of complex peptides and proteins. Finally, there is also interest in the use of this compound in the development of new drugs and medications.
Scientific Research Applications
Tert-butyl (2-isopropylphenyl)carbamate is widely used in the field of organic synthesis as a protecting group for amino acids and peptides. It is used to protect the amine group of amino acids and peptides during chemical reactions, and is removed after the reaction is complete. This protects the amine group from unwanted reactions and allows for selective manipulation of the peptide or amino acid.
properties
IUPAC Name |
tert-butyl N-(2-propan-2-ylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)11-8-6-7-9-12(11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEKCADSDDETBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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